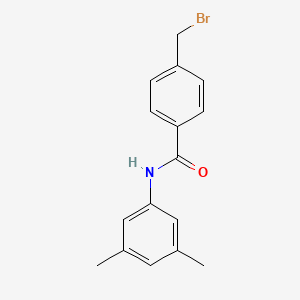

4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-N-(3,5-dimethylphenyl)benzamide (BMDMB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of the aromatic amide benzamide and is used as a building block in organic synthesis. BMDMB is an important compound in the field of organic chemistry due to its unique structure and properties, which make it suitable for a variety of research applications.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Synthesis and Anticonvulsant Properties:

- Studies have shown the synthesis of various analogues of 4-Amino-N-(2,6-dimethylphenyl)benzamide, revealing their promising anticonvulsant activities in different models. For instance, Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them superior to phenytoin in the maximal electroshock seizure test (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Comparative Studies with Other Anticonvulsants:

- Clark Cr (1988) conducted a comparative study of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) with other antiepileptic drugs like phenytoin and phenobarbital, demonstrating that ADD 75073 is highly effective in the maximal electroshock seizure (MES) model in both mice and rats (Clark Cr, 1988).

Chemical Characterization and Derivative Synthesis:

- Cheng De-ju (2014) discussed the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene and its subsequent use to prepare novel non-peptide CCR5 antagonists. This work highlights the chemical versatility of benzamide derivatives in synthesizing compounds with potential biological activities (Cheng De-ju, 2014).

Pharmacological Development and Molecular Modeling:

- Diouf et al. (1997) presented a comprehensive study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), detailing its anticonvulsant properties and neurotoxicity. The molecular modeling studies in this research provided insights into the pharmacophore platform of 4-aminobenzamide derivatives (Diouf, Bourhim, Lambert, Poupaert, Stables, & Vamecq, 1997).

Anticonvulsant Screening and Biological Activity

Screening for Anticonvulsant Activity:

- Afolabi and Okolie (2013) carried out anticonvulsant screening on various N-(substituted)-4-aminobenzamides, including the potent analogue Ameltolide, providing insights into their efficacy in seizure models (Afolabi & Okolie, 2013).

Pharmacokinetics and Metabolism Studies:

- Potts, Gabriel, and Parli (1989) investigated the metabolism, disposition, and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. This study is significant for understanding the biological fate of such compounds in living organisms (Potts, Gabriel, & Parli, 1989).

Antipathogenic and Spectroscopic Properties:

- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas, demonstrating their interaction with bacterial cells and potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name |

4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)14-5-3-13(10-17)4-6-14/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCDGFHUMBFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)

![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)

![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)

![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)

![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)

![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)